molecular formula C9H9Cl2F2NO2 B3090963 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride CAS No. 1214699-21-4

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride

Cat. No. B3090963
CAS RN: 1214699-21-4
M. Wt: 272.07 g/mol
InChI Key: SSZTVAMPFYYVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that regulates brain activity. By inhibiting GABA-AT, CPP-115 increases the availability of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.

Mechanism of Action

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. By increasing the availability of GABA, this compound enhances inhibitory neurotransmission, leading to potential therapeutic effects in disorders characterized by excessive excitatory activity.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can result in a variety of effects, including reduced seizure activity, decreased anxiety, and potential anti-addictive effects.

Advantages and Limitations for Lab Experiments

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride has several advantages for laboratory experiments, including its high potency and selectivity for GABA-AT inhibition, as well as its ability to cross the blood-brain barrier. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for some experiments.

Future Directions

There are several potential future directions for research on 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride, including:
1. Further evaluation of its safety and efficacy in clinical trials for epilepsy, addiction, and anxiety disorders.
2. Investigation of its potential effects on other neurotransmitter systems, such as dopamine and serotonin.
3. Development of more potent and selective GABA-AT inhibitors based on the structure of this compound.
4. Exploration of its potential use as a research tool for studying the role of GABA in brain function and dysfunction.
5. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a potent and selective inhibitor of GABA-AT with potential therapeutic effects in a variety of neurological and psychiatric disorders. Its mechanism of action involves increasing inhibitory neurotransmission through increased availability of GABA in the brain. While there are limitations to its use in laboratory experiments, there are several potential future directions for research on this compound, including clinical trials for various disorders and further investigation of its effects on other neurotransmitter systems.

Scientific Research Applications

3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride has been studied extensively for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown promising results in animal models, and clinical trials are underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

2-amino-3-(4-chlorophenyl)-3,3-difluoropropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2.ClH/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZTVAMPFYYVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride
Reactant of Route 2
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride
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3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride
Reactant of Route 4
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride
Reactant of Route 5
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride
Reactant of Route 6
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride

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